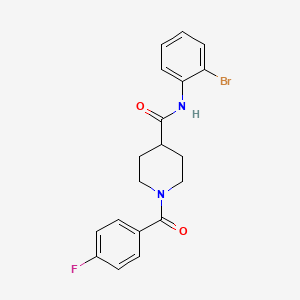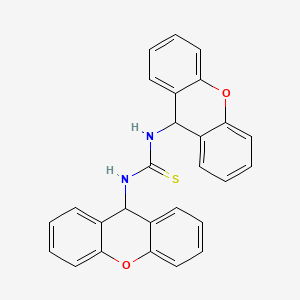![molecular formula C23H19F2N3O2S B3614336 3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3614336.png)
3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the family of 1,2,4-triazoles, which have been shown to exhibit a wide range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is a pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, it has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In antimicrobial research, this compound has been shown to exhibit bactericidal and fungicidal effects against various bacteria and fungi. Furthermore, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory effects, which makes it a versatile compound for various research applications. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, which may have potential clinical implications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole. One of the future directions is to further investigate its mechanism of action and identify the specific targets that are involved in its biological effects. This may lead to the development of more specific and effective drugs that target these specific targets. Another future direction is to investigate the potential clinical applications of this compound, particularly in cancer therapy. This may involve the development of novel drug delivery systems that enhance its bioavailability and pharmacokinetics. Finally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which is essential for its potential clinical translation.
Wissenschaftliche Forschungsanwendungen
3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to exhibit antimicrobial effects against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S/c1-29-20-12-11-15(13-21(20)30-2)22-26-27-23(28(22)16-7-4-3-5-8-16)31-14-17-18(24)9-6-10-19(17)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNAHCKXMHGWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=CC=C4F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614253.png)
![2-[(2,6-dichlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B3614261.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3614270.png)
![4-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3614277.png)
![2-(4-iodophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3614293.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B3614300.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B3614314.png)
![dimethyl 2-[(1-azepanylacetyl)amino]terephthalate](/img/structure/B3614329.png)
![N-{4-[(5-bromo-2-furoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3614343.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-isopropylphenyl)-3-methoxybenzamide](/img/structure/B3614361.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3614367.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3614379.png)